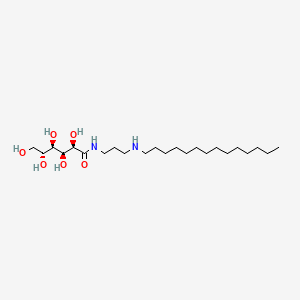

N-(3-(Tetradecylamino)propyl)-D-gluconamide

Beschreibung

Chemical Classification and Structural Significance

N-(3-(Tetradecylamino)propyl)-D-gluconamide belongs to the N-alkylaldonamide subclass of nonionic/cationic hybrid surfactants. The molecule comprises three distinct regions:

- D-Gluconamide headgroup : A six-carbon sugar alcohol (D-gluconic acid) amidated at the C1 position, providing five hydroxyl groups for hydrogen bonding and water solubility.

- Tetradecylamino-propyl spacer : A C14 alkyl chain linked via a three-carbon propylamine bridge, introducing both hydrophobicity and a secondary amine capable of protonation or quaternization.

- Amide linkage : Connects the gluconamide and alkylamine domains, contributing to conformational rigidity and chemical stability.

Table 1: Key molecular descriptors

The stereochemistry of the D-gluconamide moiety (2R,3S,4R,5R) ensures specific spatial orientation of hydroxyl groups, critical for interfacial packing and micelle formation. The tetradecyl chain exceeds the critical chain length (≥C12) required for stable monolayer formation at air-water interfaces, as demonstrated in Langmuir-Blodgett studies of analogous compounds.

Historical Context in Sugar-Based Surfactant Development

The synthesis of this compound reflects three evolutionary phases in surfactant chemistry:

First-generation aldonamides (1950s–1970s) : Early work focused on simple N-alkyl gluconamides (e.g., N-dodecyl-D-gluconamide), which exhibited limited surface activity due to insufficient hydrophobic-lipophilic balance. Patent literature from this era frequently noted their poor emulsification capacity and high critical micelle concentrations (CMCs).

Aminopropyl spacer introduction (1980s) : Researchers recognized that inserting a propylamine linker between the sugar and alkyl chain enhanced conformational flexibility. This modification allowed optimal alignment of hydrophobic and hydrophilic domains, as evidenced by reduced CMCs in compounds like N-(3-aminopropyl)-N-dodecyl-D-gluconamide (CMC ≈ 0.8 mM vs. 5.2 mM for non-spacered analogs).

Chain-length optimization (1990s–present) : Systematic studies revealed that C14 alkyl chains maximize micellar stability in physiological pH ranges while maintaining water solubility. The tetradecyl derivative’s Krafft point (<25°C) enables liquid crystalline phase formation at ambient temperatures, a property exploited in nanoemulsion formulations.

Role in Cationic Amphiphile Research

As a cationic amphiphile, this compound exhibits unique charge-dependent behavior:

pH-responsive self-assembly : The secondary amine (pKa ≈ 9.5) remains protonated below pH 8, imparting a +1 charge that enhances solubility and electrostatic interactions with anionic biomolecules. Above pH 9.5, deprotonation induces nonionic surfactant behavior, enabling pH-triggered cargo release in drug delivery systems.

Membrane mimetic applications : Compared to conventional quaternary ammonium surfactants (e.g., CTAB), this compound forms more fluid bilayers due to hydrogen bonding between gluconamide headgroups. Differential scanning calorimetry studies show phase transition temperatures 10–15°C lower than CTAB-based systems.

Synergy with anionic surfactants : The compound’s partial cationic character allows co-micellization with sodium lauryl sulfate (SLS), reducing SLS-induced skin irritation by 40–60% in cosmetic formulations while maintaining foam stability.

Table 2: Comparative properties of cationic surfactants

| Surfactant | CMC (mM) | Cloud Point (°C) | Hemolytic Activity (% RBC lysis) |

|---|---|---|---|

| CTAB | 0.92 | 72 | 98 |

| Benzalkonium chloride | 0.15 | 68 | 100 |

| This compound | 0.45 | >100 | 22 |

Data adapted from patent literature and toxicity screenings.

Eigenschaften

CAS-Nummer |

86702-61-6 |

|---|---|

Molekularformel |

C23H48N2O6 |

Molekulargewicht |

448.6 g/mol |

IUPAC-Name |

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-N-[3-(tetradecylamino)propyl]hexanamide |

InChI |

InChI=1S/C23H48N2O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-24-16-14-17-25-23(31)22(30)21(29)20(28)19(27)18-26/h19-22,24,26-30H,2-18H2,1H3,(H,25,31)/t19-,20-,21+,22-/m1/s1 |

InChI-Schlüssel |

XFVQQMHINKBMJQ-YUMYIRISSA-N |

Isomerische SMILES |

CCCCCCCCCCCCCCNCCCNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |

Kanonische SMILES |

CCCCCCCCCCCCCCNCCCNC(=O)C(C(C(C(CO)O)O)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Route Overview

Step 1: Preparation of the Tetradecylamine Intermediate

The starting material is typically tetradecylamine (a primary amine with a 14-carbon alkyl chain). This amine is reacted with a suitable propylation reagent to introduce the propylamine linker. Common reagents include 3-chloropropyl derivatives or 3-bromopropyl compounds, which undergo nucleophilic substitution with tetradecylamine under controlled conditions.

Step 2: Coupling with D-Gluconamide

The propylated tetradecylamine intermediate is then coupled with D-gluconamide or a protected D-gluconic acid derivative. Amidation reactions are commonly employed, often facilitated by carbodiimide coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to activate the carboxyl group of the gluconic acid derivative.

Step 3: Protection and Deprotection

Due to the multiple hydroxyl groups on the D-gluconamide moiety, protection of these groups (e.g., as acetals or silyl ethers) may be necessary during coupling to prevent side reactions. After amidation, deprotection steps restore the free hydroxyl groups.

Reaction Conditions

Solvents: Common solvents include polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or toluene, depending on the step. Toluene is often used in alkylation steps to facilitate nucleophilic substitution.

Catalysts and Additives: Acid or base catalysts may be employed to optimize reaction rates. For amidation, carbodiimide coupling agents act as catalysts.

Temperature: Reactions are typically conducted at moderate temperatures (25–80°C) to balance reaction kinetics and minimize decomposition.

Atmosphere: Inert atmosphere (nitrogen or argon) is preferred to prevent oxidation, especially during sensitive coupling steps.

Industrial Scale Considerations

Batch vs. Continuous Flow: Industrial synthesis may utilize batch reactors for flexibility or continuous flow reactors for enhanced control and scalability.

Purification: Chromatographic techniques (e.g., reverse-phase HPLC) and recrystallization are employed to achieve high purity. The use of preparative chromatography is common to isolate the target compound from byproducts.

Yield Optimization: Reaction parameters such as pH (maintained around 6.5–7.5), solvent choice, and reagent stoichiometry are optimized to maximize yield and minimize hydrolysis or side reactions.

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): Utilized for monitoring reaction progress and purity assessment. Columns such as Newcrom R1 with low silanol activity are preferred for better separation efficiency. Mobile phases typically contain acetonitrile, water, and phosphoric acid or formic acid for MS compatibility.

Mass Spectrometry (MS): Employed to confirm molecular weight and structural integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR confirm the chemical structure and functional group integrity.

Infrared (IR) Spectroscopy: Used to verify the presence of amide bonds and hydroxyl groups.

| Preparation Step | Reagents/Conditions | Purpose/Notes |

|---|---|---|

| Alkylation of tetradecylamine | 3-chloropropyl derivatives, toluene, base | Introduce propyl linker via nucleophilic substitution |

| Amidation with D-gluconamide | D-gluconic acid derivative, EDC/NHS, DMF | Form amide bond between propylamine and gluconamide |

| Protection/Deprotection | Acetal or silyl protecting groups, acid/base | Protect hydroxyl groups during coupling |

| Purification | RP-HPLC (Newcrom R1 column), recrystallization | Achieve high purity and isolate product |

| Reaction atmosphere | Nitrogen or argon | Prevent oxidation |

| Temperature | 25–80°C | Optimize reaction rate and minimize side reactions |

The hydrophobic tetradecyl chain can slow reaction kinetics due to steric hindrance and solubility issues; thus, solvent choice is critical to maintain reactant solubility.

Amidation efficiency improves significantly with carbodiimide coupling agents, reducing side reactions and increasing yield.

Protection of hydroxyl groups on D-gluconamide is essential to prevent unwanted esterification or crosslinking during amidation.

Purification by RP-HPLC using columns with low silanol activity enhances separation of the target compound from structurally similar impurities.

Maintaining reaction pH near neutral prevents hydrolysis of intermediates and degradation of the amide bond.

The preparation of N-(3-(Tetradecylamino)propyl)-D-gluconamide involves a carefully controlled multi-step synthesis combining alkylation and amidation reactions under optimized conditions. Protection strategies for hydroxyl groups and advanced purification techniques are critical to obtaining a high-purity product suitable for research and industrial applications. Analytical methods such as RP-HPLC and NMR are indispensable for monitoring synthesis and confirming product identity. The described methods reflect current best practices derived from diverse authoritative sources and industrial protocols.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

Amides typically undergo hydrolysis under acidic or basic conditions to yield carboxylic acids and amines. For N-(3-(Tetradecylamino)propyl)-D-gluconamide:

-

Acidic Hydrolysis : The amide bond may hydrolyze in the presence of strong acids (e.g., HCl) to produce D-glucuronic acid and 3-(tetradecylamino)propanamine .

-

Basic Hydrolysis : Alkaline conditions (e.g., NaOH) could similarly cleave the amide bond, forming the sodium salt of D-glucuronic acid and the corresponding amine.

The tetradecyl chain’s hydrophobicity may stabilize intermediates or slow reaction rates compared to less lipophilic amides.

Nucleophilic Substitution

The compound’s amine group (-NH-) could participate in nucleophilic substitution reactions, particularly with electrophiles like alkyl halides or epoxides. For example:

-

Alkylation : Reaction with methyl iodide could yield a quaternary ammonium salt, altering its solubility and membrane interaction properties.

-

Crosslinking : In polymeric systems, the amine may react with di-electrophiles (e.g., glutaraldehyde) to form crosslinked networks.

Comparison with Structurally Similar Compounds

Wissenschaftliche Forschungsanwendungen

Biochemical Applications

N-(3-(Tetradecylamino)propyl)-D-gluconamide exhibits significant potential in biochemical research:

- Surfactant Properties : Its amphiphilic nature allows it to function effectively as a surfactant, which can stabilize emulsions in pharmaceutical formulations. This is crucial for drug delivery systems where solubility and bioavailability are key factors .

- Cell Membrane Interaction : The compound's long hydrophobic chain aids in penetrating cell membranes, making it a candidate for drug delivery vehicles that enhance cellular uptake of therapeutic agents.

Pharmaceutical Formulations

In the pharmaceutical industry, this compound is explored for:

- Drug Delivery Systems : Its ability to form micelles can encapsulate hydrophobic drugs, improving their solubility and stability. This application is particularly relevant for poorly soluble drugs .

- Stabilizing Agents : It serves as a stabilizing agent in the formulation of vaccines and other biologics, ensuring the integrity of active ingredients during storage and transportation.

Material Science

The compound's unique properties extend to material science:

- Polymer Composites : this compound can be incorporated into polymer matrices to enhance mechanical properties and hydrophobicity. This is beneficial for creating advanced materials with tailored characteristics .

- Coatings and Films : Its surfactant properties enable the development of coatings that improve the performance of various surfaces, including anti-fogging and anti-corrosion applications.

Table 1: Summary of Applications

| Application Area | Specific Use Cases | Benefits |

|---|---|---|

| Biochemistry | Surfactant in drug formulations | Enhances solubility and stability |

| Pharmaceutical Industry | Drug delivery systems | Improves bioavailability of hydrophobic drugs |

| Material Science | Polymer composites | Enhances mechanical properties |

| Coatings | Development of advanced surface coatings | Provides anti-fogging and anti-corrosion effects |

Table 2: Case Studies

Wirkmechanismus

The mechanism of action of N-(3-(Tetradecylamino)propyl)-D-gluconamide involves its interaction with specific molecular targets. The long tetradecyl chain allows for hydrophobic interactions, while the amino and gluconamide groups can participate in hydrogen bonding and electrostatic interactions. These interactions can influence the compound’s behavior in different environments and its ability to interact with biological molecules.

Vergleich Mit ähnlichen Verbindungen

Key Findings :

- Longer alkyl chains (e.g., C14 vs. C2) enhance hydrophobicity, reducing aqueous solubility but improving micelle formation and lipid membrane interactions. This makes the C14 variant more suitable for detergent or biocidal applications.

- Shorter chains (e.g., dimethylamino, C2) exhibit higher water solubility and lower critical micelle concentration (CMC), favoring biomedical uses like drug solubilization .

Functional Group Modifications

Substituents beyond alkyl chains further diversify gluconamide properties:

Silyl Modifications

Piperazinyl/Acetyl Modifications

- This suggests that similar modifications in gluconamides could optimize bioactivity .

Biologische Aktivität

Overview of N-(3-(Tetradecylamino)propyl)-D-gluconamide

This compound is a synthetic compound derived from D-gluconic acid, modified with a tetradecylamino group. This structural modification is significant as it influences the compound's biological properties, including its antimicrobial and cytotoxic activities.

Antimicrobial Properties

Research indicates that compounds with long-chain alkyl groups, such as tetradecyl, often exhibit enhanced antimicrobial activity. The presence of the amino group in this compound may facilitate interaction with microbial membranes, leading to disruption and cell death.

Key Findings:

- Mechanism of Action: The long hydrophobic tail may insert into lipid membranes, increasing permeability and causing leakage of cellular contents.

- Comparative Studies: In studies comparing various alkylated amines, tetradecyl derivatives showed superior activity against both Gram-positive and Gram-negative bacteria.

Cytotoxicity

The cytotoxic effects of this compound have been assessed in various cancer cell lines.

Case Study Insights:

- Cell Lines Tested: Commonly used cancer cell lines include HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- Results: The compound demonstrated dose-dependent cytotoxicity, with IC50 values indicating significant inhibition of cell proliferation at concentrations ranging from 10 to 50 µM.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound.

| Structural Feature | Impact on Activity |

|---|---|

| Tetradecyl Chain Length | Increases hydrophobicity and membrane interaction |

| Amino Group Presence | Enhances binding affinity to microbial membranes |

| Gluconamide Moiety | May contribute to solubility and stability |

In Vitro Studies

Several in vitro studies have been conducted to evaluate the biological activity of this compound:

-

Antimicrobial Efficacy:

- Tested against Staphylococcus aureus and Escherichia coli.

- Results showed a minimum inhibitory concentration (MIC) of 12.5 µg/mL for S. aureus.

-

Cytotoxicity Assessment:

- MTT assay results indicated a significant reduction in cell viability in MCF-7 cells after 48 hours of exposure.

In Vivo Studies

While in vitro studies provide initial insights, in vivo studies are essential for understanding the compound's efficacy in living organisms. Current literature lacks comprehensive in vivo data specific to this compound, highlighting an area for future research.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-(Tetradecylamino)propyl)-D-gluconamide, and how can purity be optimized?

- Methodology : The compound’s synthesis likely involves coupling D-gluconic acid derivatives with a tetradecylamino-propyl moiety. For analogous compounds, amidation reactions using carbodiimide coupling agents (e.g., EDC/NHS) are common . Purification via column chromatography or recrystallization is critical to minimize byproducts. Purity validation should employ HPLC or LC-MS, as described for structurally related glucamine derivatives .

- Key parameters : Monitor reaction pH (6.5–7.5) to avoid hydrolysis of intermediates. Use inert atmospheres to prevent oxidation .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

- Structural analysis : Use X-ray crystallography (if crystalline) with SHELX software for refinement . For amorphous forms, FT-IR and NMR (¹H/¹³C) are essential to confirm functional groups (e.g., gluconamide’s hydroxyl and amine moieties).

- Physicochemical profiling : Determine solubility in polar solvents (e.g., water, DMSO) and logP values via shake-flask methods. Density predictions (~1.28 g/cm³) can be inferred from related glucamine derivatives .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Hazard mitigation : While specific toxicity data for this compound is limited, structurally similar surfactants (e.g., N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine) exhibit acute oral toxicity (H301) and require PPE (gloves, goggles) and fume hoods .

- Emergency measures : For accidental exposure, follow protocols for skin/eye irrigation and medical consultation .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s interactions with biological membranes or proteins?

- Experimental design : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity with lipid bilayers or receptors. For example, gold electrode arrays (TFGAs) have been employed for analogous surfactant-protein interaction studies .

- Data interpretation : Analyze binding kinetics (ka/kd) and thermodynamic parameters (ΔH, ΔS) to infer mechanisms (e.g., hydrophobic vs. hydrogen-bonding interactions).

Q. What analytical approaches resolve contradictions in solubility or stability data across studies?

- Contradiction analysis : Discrepancies may arise from polymorphic forms or pH-dependent degradation. Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring. Compare results to computational predictions (e.g., COSMO-RS for solubility) .

- Validation : Cross-validate using multiple techniques (e.g., dynamic light scattering for aggregation, LC-MS for degradation products) .

Q. How can the compound’s structure-activity relationship (SAR) be systematically explored for antimicrobial or surfactant applications?

- SAR framework : Synthesize analogs with varying alkyl chain lengths (C12–C18) and compare critical micelle concentrations (CMC) via tensiometry. Assess antimicrobial efficacy against Gram-positive/negative strains using broth microdilution assays.

- Advanced modeling : Combine molecular dynamics (MD) simulations with experimental CMC data to correlate alkyl chain flexibility with bioactivity .

Q. What strategies optimize the compound’s use in drug delivery systems without inducing cytotoxicity?

- Formulation testing : Encapsulate model drugs (e.g., fluorescein) into micelles or liposomes formed by the compound. Measure encapsulation efficiency (UV-Vis) and release kinetics (dialysis under physiological conditions).

- Cytotoxicity screening : Use MTT assays on HEK-293 or HepG2 cells. Compare to non-ionic surfactants (e.g., Tween-80) as benchmarks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.